An In-depth Technical Guide to the Chemical Properties and Structure of Geranyl Bromide
An In-depth Technical Guide to the Chemical Properties and Structure of Geranyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, purification, and analytical characterization of geranyl bromide, a key intermediate in organic synthesis.
Chemical Structure and Identification
Geranyl bromide, systematically named (2E)-1-bromo-3,7-dimethylocta-2,6-diene, is a monoterpenoid halide. Its structure is characterized by a C10 carbon skeleton with two double bonds and a primary allylic bromide.
| Identifier | Value |
| IUPAC Name | (2E)-1-bromo-3,7-dimethylocta-2,6-diene[1][2] |
| Synonyms | trans-Geranyl bromide, (E)-1-Bromo-3,7-dimethylocta-2,6-diene |
| CAS Number | 6138-90-5[1] |
| Molecular Formula | C₁₀H₁₇Br[1][2] |
| SMILES | CC(=CCC/C(=C/CBr)/C)C[2] |
| InChI | InChI=1S/C10H17Br/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+[1][2] |
| InChIKey | JSCUZAYKVZXKQE-JXMROGBWSA-N[1][2] |
Physicochemical Properties
Geranyl bromide is a colorless to pale yellow liquid with a characteristic odor. It is immiscible with water but soluble in many organic solvents.
| Property | Value |
| Molecular Weight | 217.15 g/mol [2] |
| Density | 1.094 g/mL at 25 °C |
| Boiling Point | 101-102 °C at 12 mmHg |
| Melting Point | Not available |
| Solubility | Soluble in chloroform (B151607) and methanol. Immiscible with water. |
| Refractive Index (n²⁰/D) | 1.504 |
Experimental Protocols
Synthesis of Geranyl Bromide from Geraniol (B1671447)
A common and efficient method for the synthesis of geranyl bromide is the reaction of geraniol with phosphorus tribromide.
Methodology:
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Geraniol is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
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The solution is cooled to a low temperature, typically between -15 °C and 0 °C.
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Phosphorus tribromide (PBr₃), often dissolved in the same solvent, is added dropwise to the cooled geraniol solution while maintaining the low temperature.
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After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period, typically 1 to 3 hours, to ensure complete conversion.
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The reaction is then quenched by the slow addition of a cold aqueous solution, such as saturated sodium bicarbonate or water.
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The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether) to recover any remaining product.
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The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude geranyl bromide.
Purification
Crude geranyl bromide can be purified by vacuum distillation or column chromatography.
Vacuum Distillation Protocol:
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Assemble a vacuum distillation apparatus, ensuring all glassware is dry and free of cracks.
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Transfer the crude geranyl bromide to the distillation flask.
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Apply a vacuum and slowly heat the distillation flask.
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Collect the fraction that distills at the appropriate temperature and pressure (e.g., 101-102 °C at 12 mmHg).
Column Chromatography Protocol:
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Prepare a silica (B1680970) gel column using a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate.
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Dissolve the crude geranyl bromide in a minimal amount of the eluent.
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Load the sample onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The ¹H NMR spectrum of geranyl bromide provides characteristic signals for the different protons in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.5 | t | 1H | CH =C(CH₃)CH ₂Br |
| ~5.1 | t | 1H | (CH₃)₂C=CH |
| ~4.0 | d | 2H | CH ₂Br |
| ~2.1 | m | 4H | =CCH₂CH ₂C= |
| ~1.7 | s | 3H | =C(CH ₃)CH₂Br |
| ~1.6 | s | 6H | (CH ₃)₂C= |
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum confirms the carbon skeleton of geranyl bromide.
| Chemical Shift (ppm) | Assignment |
| ~142 | C =C(CH₃)CH₂Br |
| ~132 | (CH₃)₂C = |
| ~123 | (CH₃)₂C=C H |
| ~120 | C=C (CH₃)CH₂Br |
| ~39 | =CCH₂C H₂C= |
| ~30 | C H₂Br |
| ~26 | =CCH₂CH₂C= |
| ~25 | (C H₃)₂C= |
| ~17 | (C H₃)₂C= |
| ~16 | =C(C H₃)CH₂Br |
Infrared (IR) Spectroscopy
The IR spectrum of geranyl bromide displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (alkane) |
| 1670 | Medium | C=C stretching (alkene) |
| 1450 | Medium | C-H bending (alkane) |
| 1250 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of geranyl bromide results in a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 216/218 | Molecular ion [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 137 | Loss of Br radical |
| 69 | Allylic cleavage, formation of [C₅H₉]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of geranyl bromide, providing both separation from impurities and structural confirmation.
Experimental Protocol:
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Sample Preparation: Dilute the geranyl bromide sample in a suitable volatile solvent, such as hexane or ethyl acetate.
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GC Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms.
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Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.
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Temperature Program: A typical temperature program starts at a low temperature (e.g., 60 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
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Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-300 amu.
